molecular formula C17H23N3O3 B12091527 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid

2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B12091527
M. Wt: 317.4 g/mol
InChI Key: IVTNWTBHDBDPGC-UHFFFAOYSA-N
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Description

2-[(1-Adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is a synthetic amino acid derivative featuring a rigid adamantane moiety conjugated to the α-amino group and a 1H-imidazol-4-yl side chain. The imidazole ring contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors (e.g., histamine or cytochrome P450 systems) .

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(adamantane-1-carbonylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C17H23N3O3/c21-15(22)14(4-13-8-18-9-19-13)20-16(23)17-5-10-1-11(6-17)3-12(2-10)7-17/h8-12,14H,1-7H2,(H,18,19)(H,20,23)(H,21,22)

InChI Key

IVTNWTBHDBDPGC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CN=CN4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Adamantylcarbonyl Intermediate: Adamantane is reacted with a suitable acylating agent to form the adamantylcarbonyl intermediate.

    Coupling with Imidazole Derivative: The adamantylcarbonyl intermediate is then coupled with an imidazole derivative under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under certain conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced adamantyl derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.

Biology

Research has indicated that 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have suggested that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary research indicates that it may possess anticancer properties by interacting with specific molecular targets involved in cell proliferation and signaling pathways .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications:

  • Infection Treatment: Due to its antimicrobial properties, it may be useful in treating bacterial infections.
  • Cancer Therapy: Its ability to affect cancer cell growth pathways positions it as a promising candidate for anticancer drug development .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Evaluation: A study evaluated various derivatives of imidazole and their effects on cancer cell lines. It was found that compounds similar to 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid exhibited significant cytotoxicity against breast and colon cancer cells .
  • Antimicrobial Activity Assessment: Research demonstrated that derivatives containing the adamantyl group showed enhanced antimicrobial activity compared to their non-adamantyl counterparts, suggesting that structural modifications can lead to improved efficacy against pathogens .

Mechanism of Action

The mechanism of action of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may affect signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Adamantane vs. Bulky Protective Groups

  • Compound 9 (): 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid Key difference: Replaces adamantylcarbonyl with a chlorotrityl-tetrazolyl group. The tetrazole mimics a carboxylic acid, enhancing solubility (Rf = 0.31 in CHCl3:MeOH) . Activity: Primarily used as an intermediate in solid-phase peptide synthesis due to its protective groups .
  • Fmoc-(1R,2S)-2a (): (2S)-2-[(1R)-1-carboxyethyl]-Fmoc-amino]-3-(1H-imidazol-4-yl)propanoic acid Key difference: Uses a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of adamantylcarbonyl. The carboxyethyl side chain adds acidity (pKa ~3.5) .

Imidazole Propanoic Acid Derivatives with Heterocyclic Modifications

  • Compound 6j (): (Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-thiazol-2-yl)amino)-3-(1H-imidazol-4-yl)propanoic acid Key difference: Incorporates a thiazolone ring and fluorobenzylidene substituent. Impact: The thiazolone’s conjugated system enhances π-π stacking with biological targets. The fluorine atom increases electronegativity, improving binding to hydrophobic enzyme pockets (e.g., kinases or proteases) . Activity: Demonstrates anticancer activity (IC50 values in µM range) and antimicrobial efficacy against S. aureus .
  • 3-[(Carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid (): Key difference: Replaces the adamantylcarbonyl amino group with a carboxymethylthio (-SCH2COOH) moiety. Impact: The thioether linkage increases metabolic susceptibility but enables disulfide bond formation in vivo. Isolated from human urine (0.04–0.07 µmol/L), suggesting a role in urocanic acid metabolism .

Pharmacokinetic and Bioactivity Comparisons

Lipophilicity and Bioavailability

  • Adamantyl derivative: The adamantane group confers high logP (~4.2 estimated), enhancing cell membrane permeability and half-life compared to: Gly-His dipeptide (): logP ~-2.1 due to polar amino and imidazole groups; rapid renal clearance . Compound 11 (): Tetrazolyl group reduces logP (~0.37), favoring aqueous solubility but limiting CNS penetration .

Antimicrobial and Anticancer Activity

  • Adamantyl derivative: Expected to show enhanced antimicrobial activity compared to: 3-(1H-imidazol-4-yl)propanoic acid derivatives (): MIC values of 8–16 µg/mL against E. coli and C. albicans due to imidazole’s metal-chelating properties . Compound 14f (): Pyrroloimidazole carbonitrile with bromine substituents shows moderate anticancer activity (IC50 ~15 µM) .

Comparative Data Table

Compound Name Key Structural Features logP (Estimated) Bioactivity Highlights Reference
Target compound Adamantylcarbonyl, imidazole-4-yl ~4.2 N/A (Theoretical) -
Compound 9 () Chlorotrityl-tetrazolyl, imidazole-4-yl ~0.31 Peptide synthesis intermediate
Compound 6j () Thiazolone, 3-fluorobenzylidene ~2.8 Anticancer (IC50 ~10 µM)
Fmoc-(1R,2S)-2a () Fmoc, carboxyethyl ~3.5 Enzyme-stable peptide precursor
Gly-His dipeptide () Glycine-histidine backbone ~-2.1 Antioxidant, metal chelation
3-[(Carboxymethyl)thio]-... () Carboxymethylthio, imidazole-4-yl ~-0.5 Urinary metabolite (0.04–0.07 µM)

Biological Activity

The compound 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is a novel amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H23N3O3
  • Molecular Weight : 317.38 g/mol
  • CAS Number : 1009727-38-1

Structure

The compound features an adamantyl group, which is known for its unique structural properties that can influence biological activity. The imidazole moiety is also significant, often associated with various biological functions.

The biological activity of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is primarily attributed to its interaction with specific biological targets, particularly protein tyrosine kinases (PTKs). PTKs are crucial in various cellular processes, including signal transduction and cell proliferation. The compound acts as an inhibitor of certain PTKs, which plays a role in cancer therapy and other diseases characterized by dysregulated kinase activity .

Pharmacological Effects

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involving PTKs .
  • Anti-inflammatory Effects :
    • In animal models, this compound demonstrated the ability to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Preliminary studies suggest neuroprotective effects, possibly through the modulation of neuroinflammatory responses and oxidative stress pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the adamantyl and imidazole groups can significantly impact its potency and selectivity toward specific targets. Research indicates that variations in these groups can enhance binding affinity to PTKs while minimizing off-target effects .

In Vivo Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the efficacy of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid against various cancer cell lines, including breast and lung cancer. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as a therapeutic agent .
  • Animal Model for Inflammation :
    • In a controlled study involving rats with induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines compared to the control group, supporting its anti-inflammatory properties .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
NeuroprotectiveModulates neuroinflammatory responses

Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Adamantyl GroupIncreased potency against PTKs
Imidazole VariantsEnhanced selectivity

Q & A

Q. What synthetic strategies are effective for preparing derivatives of 2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid?

  • Methodological Answer : A common approach involves coupling the imidazole-containing amino acid core (e.g., histidine derivatives) with adamantane-based carbonyl groups. For example, in analogous syntheses, L-histidine reacts with aromatic aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) under mild acidic conditions to form Schiff base intermediates, followed by selective protection of functional groups like amines using Fmoc (fluorenylmethyloxycarbonyl) . For adamantane incorporation, the adamantylcarbonyl chloride could be introduced via acylation reactions in anhydrous solvents (e.g., DMF), with purification via silica gel chromatography .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Multi-spectral analysis is critical. Nuclear Magnetic Resonance (NMR) identifies adamantyl proton environments (distinct singlet at δ ~1.7 ppm for adamantane CH₂ groups) and imidazole protons (δ ~7-8 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for adamantylcarbonyl and carboxylic acid). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What is the biological relevance of the imidazole and adamantane moieties in this compound?

  • Methodological Answer : The imidazole ring mimics histidine’s role in enzymatic active sites (e.g., metal coordination in metalloproteases), while adamantane enhances lipophilicity and metabolic stability. In vitro assays (e.g., enzyme inhibition studies) can quantify interactions with targets like histidine decarboxylase or cytochrome P450 isoforms. Stability in biological matrices (e.g., plasma) is assessed via LC-MS/MS to determine half-life .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon influence the compound’s pharmacological activity?

  • Methodological Answer : Diastereomers are separated using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients. Activity differences are tested via dose-response assays (e.g., IC₅₀ in enzyme inhibition). For example, (1R,2S)-configured Fmoc-protected analogs show 3-fold higher potency than (1S,2S) isomers in binding studies, attributed to spatial compatibility with enzyme pockets .

Q. What analytical challenges arise when detecting this compound in complex biological mixtures, and how are they resolved?

  • Methodological Answer : Matrix interference in urine or plasma requires solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges. Quantification via LC-ESI-MS/MS in MRM (multiple reaction monitoring) mode targets specific transitions (e.g., m/z 432 → 285 for the adamantyl fragment). Internal standards (e.g., deuterated analogs) correct for ion suppression .

Q. How do environmental conditions (pH, temperature) affect the stability of this compound during storage?

  • Methodological Answer : Accelerated stability studies are conducted at 25°C/60% RH and 40°C/75% RH over 4 weeks. Degradation products are monitored via UPLC-PDA. Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis of the adamantylcarbonyl group. Buffered solutions (pH 6-7) prevent imidazole ring protonation and aggregation .

Q. What experimental models are suitable for studying its metabolic fate?

  • Methodological Answer : Rat liver microsomes or S9 fractions incubated with NADPH cofactors identify phase I metabolites (e.g., hydroxylation at adamantane). Phase II conjugates (e.g., glucuronides) are detected using β-glucuronidase inhibitors. In vivo, bile-duct cannulated rats collect biliary metabolites, while LC-HRMS/MS assigns structures via fragmentation patterns .

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